2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride

Catalog No.
S3152131
CAS No.
1094390-60-9
M.F
C15H27Cl2N3O
M. Wt
336.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-et...

CAS Number

1094390-60-9

Product Name

2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride

IUPAC Name

2-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanamine;dihydrochloride

Molecular Formula

C15H27Cl2N3O

Molecular Weight

336.3

InChI

InChI=1S/C15H25N3O.2ClH/c1-3-17-8-10-18(11-9-17)15(12-16)13-4-6-14(19-2)7-5-13;;/h4-7,15H,3,8-12,16H2,1-2H3;2*1H

InChI Key

GPMAVWXJOAQMGF-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(CN)C2=CC=C(C=C2)OC.Cl.Cl

solubility

not available

2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a piperazine ring and a methoxy-substituted phenyl group. This compound is classified as an ethylamine derivative, where the ethyl group is attached to a piperazine nitrogen atom, and the methoxy group is positioned on a phenyl ring. The dihydrochloride form indicates that the compound exists as a salt with two hydrochloric acid molecules, enhancing its solubility in water and stability for pharmaceutical applications.

Typical of amines and piperazines:

  • Alkylation: The nitrogen atom in the piperazine ring can be alkylated with various electrophiles, leading to the formation of more complex derivatives.
  • Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or ketones under appropriate conditions.
  • Acid-Base Reactions: Being a basic amine, it can react with acids to form salts, as seen in its dihydrochloride form.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride exhibits significant biological activities, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:

  • Antidepressants: The piperazine moiety is often associated with antidepressant effects, possibly due to its interaction with serotonin receptors.
  • Antipsychotics: Similar compounds have shown efficacy in treating psychotic disorders by modulating neurotransmitter systems.
  • Antimicrobial Agents: The presence of the methoxy group may enhance the compound's ability to interact with microbial targets.

In vitro studies are necessary to further elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride typically involves several steps:

  • Formation of Piperazine Derivative: Ethylation of piperazine can be achieved using ethyl halides in the presence of a base.
  • Substitution Reaction: The resulting piperazine derivative is then reacted with 4-methoxyphenethylamine under suitable conditions (e.g., heat or catalyst) to form the target compound.
  • Salt Formation: The final step involves treating the free base with hydrochloric acid to yield the dihydrochloride salt.

These methods ensure high yields and purity of the desired product.

This compound has potential applications in various fields:

  • Pharmaceutical Industry: It can serve as a lead compound for developing new drugs targeting mental health disorders, given its structural similarity to known psychoactive agents.
  • Research: It may be used in studies exploring neurotransmitter modulation and receptor interactions.
  • Chemical Biology: Its unique structure allows for investigations into enzyme inhibition or receptor binding assays.

Interaction studies are essential for understanding how 2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride interacts with biological targets:

  • Receptor Binding Assays: These studies help identify affinity and selectivity towards serotonin or dopamine receptors.
  • Enzyme Inhibition Studies: Evaluating its effect on enzymes involved in neurotransmitter metabolism can provide insights into its pharmacological profile.
  • Molecular Docking Studies: Computational modeling can predict binding affinities and interactions at the molecular level, guiding further experimental validation.

Several compounds share structural features with 2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
1-(2-Methoxyphenyl)piperazineContains a methoxy group on a piperazineOften used in antidepressants
4-(4-Ethylpiperazin-1-YL)benzamideBenzamide derivative with piperazineExhibits anti-inflammatory properties
1-(4-Methoxyphenyl)piperazineSimilar methoxy substitutionKnown for anxiolytic effects
2-(4-Fluorophenyl)piperazineFluorinated variantEnhanced potency in receptor binding

These compounds highlight the diversity within this chemical class while emphasizing the unique combination of an ethyl group and a methoxy-substituted phenyl ring present in 2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride. This uniqueness may contribute to distinct pharmacological profiles and therapeutic potentials.

Dates

Last modified: 08-18-2023

Explore Compound Types